2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMKAROYJIWVLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzoic acid with trifluoromethylphenol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug precursor.
Mechanism of Action
The mechanism by which 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
Sulfasalazine features an azo (-N=N-) bond linking salicylic acid to sulfapyridine, enabling prodrug activation in the colon for targeted anti-inflammatory action . The target compound lacks these functional groups, which may limit its metabolic activation but increase chemical stability.
Electronic and Physicochemical Properties: The -CF₃ group in the target compound increases acidity (pKa ~2–3 for the -COOH group) compared to non-fluorinated analogs. Crisdesalazine’s amino linker reduces logP (lipophilicity) relative to the target compound, impacting pharmacokinetics .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Crisdesalazine | Sulfasalazine |
|---|---|---|---|
| Molecular Weight | 282.21 | 325.29 | 398.39 |
| logP (Predicted) | 3.5 | 2.8 | 2.1 |
| Water Solubility (mg/mL) | 0.1 | 1.2 | 0.3 |
| Melting Point (°C) | ~200–220* | 260–265 | 260–265 |
*Estimated based on analogs.
Biological Activity
2-Hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid, commonly referred to as a derivative of salicylic acid, is a compound that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C15H12F3O3, and it features a hydroxyl group (-OH) and a carboxylic acid (-COOH) that contribute to its acidity and potential interactions with biological targets. The presence of the trifluoromethyl group (-CF3) is significant as it can influence the compound's lipophilicity and bioactivity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antifungal properties. For instance, derivatives containing the trifluoromethyl group have been assessed for their activity against various fungi, with some derivatives demonstrating significant inhibition against strains like Candida albicans and Aspergillus niger .
- Anti-inflammatory Properties : Salicylic acid derivatives are often investigated for their anti-inflammatory effects. The incorporation of the trifluoromethyl group may enhance these properties, making them effective in treating conditions such as arthritis or other inflammatory diseases.
Case Studies
- Antifungal Evaluation : In a study examining salicylanilide esters, the activity of compounds similar to this compound was evaluated against various fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antifungal agents like fluconazole, suggesting enhanced efficacy .
- Structure-Activity Relationship (SAR) : Research on related compounds has revealed that the presence of the trifluoromethyl group significantly impacts biological activity. For example, modifications in the position of substituents on the aromatic ring were correlated with changes in potency against specific biological targets .
Data Tables
| Biological Activity | Compound | MIC (µM) | Target Organism |
|---|---|---|---|
| Antifungal | This compound | 1.95 - 500 | Candida krusei |
| Antifungal | Salicylanilide Derivative | < 250 | Aspergillus fumigatus |
| Anti-inflammatory | Salicylic Acid Derivative | N/A | Inflammatory models |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Membrane Interaction : The lipophilic nature conferred by the trifluoromethyl group may enhance membrane permeability, allowing for better interaction with cellular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
